molecular formula C12H11N3O5 B170775 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid CAS No. 113582-66-4

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid

Cat. No.: B170775
CAS No.: 113582-66-4
M. Wt: 277.23 g/mol
InChI Key: XMGQULFBBFKPDQ-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H11N3O5 and a molecular weight of 277.24 g/mol . It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a pyrimidine ring substituted with two methoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 2-chloropyridine-3-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid is unique due to its specific combination of a pyridine ring with a carboxylic acid group and a pyrimidine ring with methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)oxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-18-8-6-9(19-2)15-12(14-8)20-7-4-3-5-13-10(7)11(16)17/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQULFBBFKPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(N=CC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113582-66-4
Record name 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
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